molecular formula C15H15ClO2 B14465118 Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- CAS No. 70930-63-1

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-

Cat. No.: B14465118
CAS No.: 70930-63-1
M. Wt: 262.73 g/mol
InChI Key: AWGCTBIVQOOIDO-UHFFFAOYSA-N
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Description

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- is an organic compound that belongs to the class of phenoxyethanols It is characterized by the presence of a phenoxy group attached to an ethanol backbone, with a p-chlorobenzyl substituent on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the phenoxy group, which is then reacted with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- involves its interaction with cellular components. It is known to inhibit certain enzymes and disrupt cellular membranes, leading to its antimicrobial effects. The compound’s phenolic structure allows it to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- is unique due to the combination of the phenoxy group and the p-chlorobenzyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

70930-63-1

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]phenoxy]ethanol

InChI

InChI=1S/C15H15ClO2/c16-14-5-1-12(2-6-14)11-13-3-7-15(8-4-13)18-10-9-17/h1-8,17H,9-11H2

InChI Key

AWGCTBIVQOOIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)OCCO

Origin of Product

United States

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